molecular formula C11H9BrN2O2 B3027941 1-(3-Bromobenzyl)-1H-imidazole-2-carboxylic acid CAS No. 1439898-28-8

1-(3-Bromobenzyl)-1H-imidazole-2-carboxylic acid

Cat. No.: B3027941
CAS No.: 1439898-28-8
M. Wt: 281.10
InChI Key: AJMOXESJEBOORU-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)-1H-imidazole-2-carboxylic acid is an organic compound featuring an imidazole ring substituted with a 3-bromobenzyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromobenzyl)-1H-imidazole-2-carboxylic acid can be synthesized through a multi-step process involving the bromination of benzyl imidazole derivatives followed by carboxylation. The bromination typically involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromobenzyl)-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, altering its electronic properties.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products:

    Substitution Products: Derivatives with various functional groups replacing the bromine atom.

    Oxidation Products: Oxidized imidazole derivatives.

    Coupling Products: Biaryl compounds with extended conjugation.

Scientific Research Applications

1-(3-Bromobenzyl)-1H-imidazole-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents targeting various diseases.

    Organic Synthesis: The compound is used in the development of new synthetic methodologies and the construction of complex molecular architectures.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its imidazole moiety.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzyl)-1H-imidazole-2-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the bromobenzyl group can enhance binding affinity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

  • 1-(3-Chlorobenzyl)-1H-imidazole-2-carboxylic acid
  • 1-(3-Fluorobenzyl)-1H-imidazole-2-carboxylic acid
  • 1-(3-Methylbenzyl)-1H-imidazole-2-carboxylic acid

Comparison: 1-(3-Bromobenzyl)-1H-imidazole-2-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in substitution reactions compared to its chloro and fluoro analogs. The bromine atom also enhances the compound’s ability to participate in coupling reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]imidazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-9-3-1-2-8(6-9)7-14-5-4-13-10(14)11(15)16/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMOXESJEBOORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C=CN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301193677
Record name 1H-Imidazole-2-carboxylic acid, 1-[(3-bromophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301193677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439898-28-8
Record name 1H-Imidazole-2-carboxylic acid, 1-[(3-bromophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439898-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-2-carboxylic acid, 1-[(3-bromophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301193677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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